Pentachloropyridine

Beschreibung

The exact mass of the compound Pentachloropyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in benzene, ethanol, ligroin. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26286. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentachloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentachloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

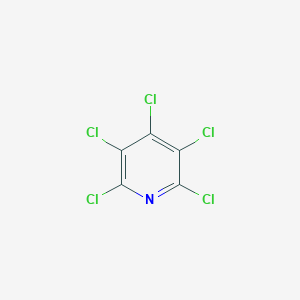

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentachloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl5N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDPLEAVNVOOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022179 | |

| Record name | Pentachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White chips; [MSDSonline] | |

| Record name | Pyridine, 2,3,4,5,6-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

280 °C | |

| Record name | PENTACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ethanol, ligroin | |

| Record name | PENTACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2176-62-7 | |

| Record name | Pentachloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2176-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3,4,5,6-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MM852KA6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

125.5 °C | |

| Record name | PENTACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pentachloropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloropyridine is a chlorinated heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of commercially important chemicals. Its highly chlorinated pyridine ring makes it a versatile precursor for the introduction of other functional groups through nucleophilic substitution reactions. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and primary applications of pentachloropyridine, with a focus on experimental protocols and reaction pathways.

Chemical and Physical Properties

Pentachloropyridine is a white to yellowish crystalline solid with a pungent odor.[1] It is stable under normal storage conditions in a cool, dry, and well-ventilated area.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₅Cl₅N | [1] |

| Molecular Weight | 251.33 g/mol | [2] |

| Appearance | White to off-white/yellowish crystalline powder/flakes | [1] |

| Melting Point | 124 - 126 °C | [3] |

| Boiling Point | 280 - 282.3 °C | [4][5] |

| Density | ~1.764 g/cm³ | |

| Vapor Pressure | 0.01 - 1.4 x 10⁻² mm Hg (at 20-25 °C) | |

| Water Solubility | ~9 mg/L | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and ligroin.[1] | |

| LogP (Octanol/Water Partition Coefficient) | ~4.35 | |

| CAS Number | 2176-62-7 | [1] |

Spectral Data

The National Institute of Standards and Technology (NIST) provides spectral data for pentachloropyridine, which can be accessed for further analysis.[6][7][8][9] This includes:

-

Infrared (IR) Spectrum: Useful for identifying the functional groups and overall structure of the molecule.

-

Mass Spectrum (Electron Ionization): Provides information about the molecular weight and fragmentation pattern of the compound.[6]

Experimental Protocols

Synthesis of Pentachloropyridine

The industrial synthesis of pentachloropyridine is primarily achieved through the high-temperature, vapor-phase chlorination of pyridine.[10]

Reaction:

C₅H₅N + 5Cl₂ → C₅Cl₅N + 5HCl

General Protocol:

-

Vaporization: Pyridine is vaporized, typically in a stream of an inert gas like nitrogen.

-

Mixing: The vaporized pyridine is mixed with a significant excess of chlorine gas. A molar ratio of more than 6 moles of chlorine to 1 mole of pyridine is recommended for optimal yield of pentachloropyridine.

-

Reaction: The gas mixture is passed through a heated reactor, which can be a fixed or fluidized bed reactor.

-

Temperature: The reaction is typically carried out at temperatures ranging from 380 °C to 500 °C.[10]

-

Catalyst: The reaction can be facilitated by the presence of a catalyst, such as activated carbon-supported cobalt chloride, barium chloride, and lanthanum chloride, or by passing the reactants through a bed of porous material like silica or alumina.[10]

-

-

Condensation and Collection: The product stream exiting the reactor is cooled to condense the crude pentachloropyridine.

-

Work-up: The crude solid product is dissolved in a suitable organic solvent (e.g., chloroform or trichloroethylene). The solution is then washed with an aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed by distillation, and the crude pentachloropyridine is purified by fractional distillation or recrystallization.

Purification of Pentachloropyridine

1. Recrystallization:

Recrystallization is a common laboratory technique for purifying solid compounds. The choice of solvent is crucial for effective purification. While specific literature on the recrystallization of pentachloropyridine is sparse, a general protocol using ethanol as a potential solvent is provided below.

General Protocol:

-

Solvent Selection: In an ideal recrystallization solvent, the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a potential candidate for pentachloropyridine.

-

Dissolution: Place the crude pentachloropyridine in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Crystallization: As the solution cools, the solubility of pentachloropyridine will decrease, leading to the formation of crystals. The process can be further encouraged by placing the flask in an ice bath.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

2. Sublimation:

Sublimation is a purification technique where a solid is transformed directly into a gas, which then re-condenses as a pure solid on a cold surface. This method is suitable for compounds that have a sufficiently high vapor pressure at a temperature below their melting point.

General Protocol:

-

Apparatus Setup: Place the crude pentachloropyridine in the bottom of a sublimation apparatus.

-

Heating: Gently heat the apparatus under reduced pressure. The temperature should be high enough to cause sublimation but below the melting point of pentachloropyridine.

-

Condensation: The vaporized pentachloropyridine will condense as pure crystals on the cold surface (cold finger) of the apparatus.

-

Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully scrape the purified crystals from the cold finger.

Uses of Pentachloropyridine

Pentachloropyridine is a key intermediate in the synthesis of several important agrochemicals, particularly pesticides. Its reactivity at the 4-position of the pyridine ring allows for selective nucleophilic substitution.

Synthesis of 2,3,5,6-Tetrachloropyridine

Reduction of pentachloropyridine at the 4-position yields 2,3,5,6-tetrachloropyridine, another important intermediate.

Reaction:

C₅Cl₅N + Zn + H⁺ → C₅HCl₄N + Zn²⁺ + Cl⁻

General Protocol:

-

Reaction Setup: In a reaction flask, dissolve pentachloropyridine in a suitable solvent such as acetic acid.

-

Addition of Zinc: Add zinc dust to the solution. The reaction is typically carried out at a controlled temperature. One patent describes a procedure where a mixture of pentachloropyridine in 95% acetic acid is heated to 50°C, and zinc dust is added in portions.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the excess zinc is filtered off. The filtrate is then typically diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

Purification: The crude 2,3,5,6-tetrachloropyridine can be purified by recrystallization or distillation.

Synthesis of Chlorpyrifos

Chlorpyrifos is a widely used organophosphate insecticide. Its synthesis involves the hydrolysis of pentachloropyridine to 3,5,6-trichloro-2-pyridinol (TCP), followed by reaction with O,O-diethylthiophosphoryl chloride.

Step 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)

A general procedure involves the hydrolysis of 2,3,5,6-tetrachloropyridine.[11]

Step 2: Synthesis of Chlorpyrifos from TCP

A preferred commercial method involves reacting TCP with O,O-diethylphosphorochloridothioate under basic conditions in a solvent like dimethylformamide.[12]

Synthesis of Triclopyr

Triclopyr is a selective systemic herbicide. Its synthesis also utilizes intermediates derived from pentachloropyridine. The production of triclopyr can involve the reaction of sodium trichloropyridinol with methyl chloroacetate, followed by hydrolysis.

Signaling Pathways and Biological Activity

It is important to distinguish pentachloropyridine from the more extensively studied pentachlorophenol (PCP) . Research on pentachlorophenol has indicated that it can induce apoptosis in cancer cells through various signaling pathways, including:

-

Caspase-mediated apoptosis: Involving both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.

-

Mitochondrial membrane depolarization.

-

Deregulation of pro-survival signaling: Including effects on the NF-κB and JNK pathways.

-

ROS-triggered signaling: Leading to oxidative stress and subsequent cytotoxicity.

It must be emphasized that these findings are for pentachlorophenol and cannot be directly extrapolated to pentachloropyridine. Further research is required to elucidate the specific biological effects and mechanisms of action of pentachloropyridine.

Conclusion

Pentachloropyridine is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry. Its synthesis via vapor-phase chlorination of pyridine and its subsequent conversion to key pesticides like chlorpyrifos and triclopyr are well-established industrial processes. While there are indications of potential biological activity, the specific signaling pathways and mechanisms of action of pentachloropyridine in biological systems remain an area for future investigation. This guide provides a foundational understanding of the chemical properties and synthetic utility of pentachloropyridine for professionals in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]

- 5. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]

- 6. Pyridine, pentachloro- [webbook.nist.gov]

- 7. Pyridine, pentachloro- [webbook.nist.gov]

- 8. Pyridine, pentachloro- [webbook.nist.gov]

- 9. Pyridine, pentachloro- [webbook.nist.gov]

- 10. CN102718699A - Method for producing pentachloropyridine - Google Patents [patents.google.com]

- 11. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Synthesis of Pentachloropyridine from Pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentachloropyridine from pyridine, with a primary focus on the high-temperature vapor-phase chlorination method. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Pentachloropyridine is a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty materials. Its polychlorinated structure makes it a versatile building block for introducing the pyridyl moiety and for further functionalization through nucleophilic substitution reactions. The direct chlorination of pyridine to achieve exhaustive substitution presents a significant synthetic challenge due to the deactivation of the pyridine ring with increasing chlorine substitution. This guide details the prevalent methodologies, with an emphasis on the practical aspects of synthesis, including reaction conditions, catalytic systems, and product purification.

Synthetic Methodologies

The primary route for the industrial and laboratory synthesis of pentachloropyridine is the direct, high-temperature chlorination of pyridine. This process can be carried out in either the vapor phase or the liquid phase, with the former generally offering higher yields and throughput.

Vapor-Phase Catalytic Chlorination

Vapor-phase chlorination is the most effective method for producing pentachloropyridine, achieving high yields of up to 95%.[1] The reaction involves passing a mixture of vaporized pyridine, chlorine gas, and an inert diluent gas through a heated reactor, often containing a catalyst.

Key Reaction Parameters:

-

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 200°C to 550°C. For the synthesis of pentachloropyridine, the preferred temperature range is between 400°C and 500°C.[2]

-

Reactant Molar Ratio: A significant excess of chlorine is necessary to drive the reaction to completion. The molar ratio of chlorine to pyridine is generally greater than 6:1, with ratios of 8.5:1 to 30:1 being reported.[1][3]

-

Catalysts: While the reaction can proceed non-catalytically at very high temperatures, the use of catalysts allows for lower reaction temperatures and improved selectivity. Common catalysts include metal salts on a support or porous materials.

-

Supported Metal Salts: Catalysts comprising salts of Group II, VIII, and IB metals, such as chlorides, sulfates, nitrates, or carbonates, have been shown to be effective.[1] Mixtures of Barium (Ba), Calcium (Ca), Lanthanum (La), and Rhodium (Rh) salts have demonstrated strong activity.[1] Other reported active metals include iron, copper, and zinc.[3]

-

Porous Materials: Inert porous materials like silica, alumina, or activated carbon can be used to facilitate the reaction, providing a high surface area for the gas-phase interactions.[2]

-

-

Inert Diluent: An inert gas, such as nitrogen, argon, or helium, is typically used to control the reaction rate, dissipate heat, and prevent explosive side reactions.[3] Carbon tetrachloride can also be used as a diluent.[2]

-

Reactor Type: The reaction is often carried out in a fixed-bed or fluidized-bed reactor to ensure efficient contact between the gaseous reactants and the catalyst.[3]

Reaction Mechanism: At the high temperatures employed in vapor-phase chlorination, the reaction is believed to proceed through a free-radical substitution mechanism. The process involves the homolytic cleavage of chlorine molecules to form chlorine radicals, which then abstract hydrogen atoms from the pyridine ring, followed by reaction with molecular chlorine to introduce chlorine atoms onto the ring. This process repeats until all hydrogen atoms are substituted.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of pentachloropyridine from pyridine under various reported conditions.

Table 1: Vapor-Phase Chlorination of Pyridine

| Catalyst | Temperature (°C) | Molar Ratio (Cl₂:Pyridine) | Yield (%) | Purity (%) | Reference |

| Ba, Ca, La, and Rh salts (Catalyst B) | 317 - 377 | 8.5:1 | 95 | 96 (GC) | [1] |

| Silica (Sorbsil U.30) | 500 | 9:1 | High | ~100 | [2] |

| Activated Carbon with CoCl₂, BaCl₂, LaCl₃ | 380 - 410 | 4-6:2-3 (Pyridine) | 91 (selectivity) | - | [3] |

| None (porous material) | 400 - 500 | >6:1 | High | - | [2] |

| Metal chlorides (FeCl₃, CuCl₂, ZnCl₂) on Charcoal | 280 - 550 | 4.5-30:1 | High | 99 | [3] |

Experimental Protocols

The following section provides a generalized experimental protocol for the laboratory-scale synthesis of pentachloropyridine via vapor-phase chlorination based on procedures described in the literature.[2]

Disclaimer: This protocol involves hazardous materials and high temperatures. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

-

Pyridine (reagent grade)

-

Chlorine gas

-

Nitrogen gas (or other inert gas)

-

Catalyst (e.g., silica gel or activated carbon-supported metal salts)

-

Tube furnace

-

Quartz or borosilicate glass reactor tube

-

Vaporizer for pyridine (e.g., a heated flask with a gas inlet)

-

Gas flow meters for chlorine and nitrogen

-

Condenser

-

Collection flask (cooled in an ice bath)

-

Scrubber system for unreacted chlorine and HCl (e.g., sodium hydroxide solution)

-

Distillation apparatus

-

Recrystallization solvents (e.g., ethanol)

Experimental Workflow:

Procedure:

-

Reactor Preparation: The reactor tube is packed with the chosen catalyst. The tube is then placed in the furnace, and all connections (gas inlets, vaporizer, condenser, collection flask, and scrubber) are securely made.

-

System Purge and Heating: The entire system is purged with nitrogen gas for 15-30 minutes to remove any air and moisture. The furnace is then heated to the target reaction temperature (e.g., 450-500°C).

-

Reactant Introduction: Pyridine is heated in the vaporizer and carried into the reactor by a controlled flow of nitrogen. Simultaneously, chlorine gas is introduced into the reactor at a predetermined molar excess. The flow rates of both reactants and the diluent gas are carefully controlled using gas flow meters.

-

Reaction: The gaseous mixture of pyridine, chlorine, and nitrogen passes through the heated catalyst bed where the chlorination reaction occurs.

-

Product Collection: The hot gaseous effluent from the reactor is passed through a condenser. The pentachloropyridine, being a solid at room temperature, will solidify and be collected in the cooled collection flask. Unreacted chlorine and the hydrogen chloride byproduct are passed through a scrubber containing a basic solution.

-

Purification:

-

Distillation: The crude solid product is purified by distillation. Pentachloropyridine has a boiling point of 278-280°C.[2]

-

Recrystallization: For higher purity, the distilled pentachloropyridine can be recrystallized from ethanol to yield colorless crystals.[2] The melting point of pure pentachloropyridine is 124-126°C.

-

Product Characterization

The identity and purity of the synthesized pentachloropyridine should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization of Pentachloropyridine

| Technique | Expected Results |

| Gas Chromatography (GC) | A single major peak should be observed, with the area percentage indicating the purity (e.g., ≥98%). A suitable column for separating chloropyridines would be a polar capillary column. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern for five chlorine atoms. |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum in CDCl₃ is expected to show three signals corresponding to the three distinct carbon environments in the pentachloropyridine ring. |

| Melting Point | The melting point of the purified product should be sharp and within the literature range of 124-126°C. |

| Infrared (IR) Spectroscopy | The IR spectrum can be used for identity confirmation by comparison with a reference spectrum. |

Safety Considerations

-

Pyridine: is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation.

-

Chlorine Gas: is highly toxic and corrosive. Inhalation can cause severe respiratory damage or be fatal. It is a strong oxidizing agent.

-

Hydrogen Chloride: is a corrosive gas that is formed as a byproduct. It can cause severe skin burns and eye damage.

-

High Temperatures: The reaction is carried out at high temperatures, posing a risk of thermal burns.

All manipulations should be conducted in a well-maintained fume hood, and appropriate personal protective equipment, including safety glasses, flame-resistant lab coat, and gloves, must be worn. A chlorine gas detector should be in place.

Conclusion

The synthesis of pentachloropyridine from pyridine is a well-established process, with vapor-phase catalytic chlorination being the most efficient and high-yielding method. Careful control of reaction parameters such as temperature, reactant molar ratio, and catalyst selection is crucial for achieving high yields and purity. This guide provides the fundamental knowledge and procedural outlines for the successful synthesis, purification, and characterization of pentachloropyridine, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to Pentachloropyridine (CAS 2176-62-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pentachloropyridine (CAS 2176-62-7), a significant halogenated heterocyclic compound. It details its physicochemical properties, synthesis and purification protocols, chemical reactivity, biological activities, and safety information. The guide is intended to serve as a foundational resource for professionals in chemical synthesis, agrochemical research, and pharmaceutical development.

Physicochemical and Spectroscopic Properties

Pentachloropyridine, also known as Perchloropyridine, is a white to off-white crystalline solid.[1][2][3] Its fully chlorinated pyridine ring structure contributes to its chemical stability and its utility as a versatile synthetic intermediate.[2][4] Quantitative properties are summarized in the tables below.

Table 1: Physicochemical Properties of Pentachloropyridine

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2176-62-7 | [1][5][6] |

| Molecular Formula | C₅Cl₅N | [2][6][7] |

| Molecular Weight | 251.33 g/mol | [5][7][8] |

| Appearance | White to off-white powder, flakes, or crystals | [1][2][3] |

| Melting Point | 123 - 127 °C | [2][5][6] |

| Boiling Point | 280 °C | [2][6][9] |

| Density | 1.764 g/cm³ | [10] |

| Water Solubility | 9 mg/L | |

| Solubility | Very soluble in benzene, ethanol, ligroin | [3] |

| Log Kow (Octanol/Water) | 3.53 | [3][11] |

| Vapor Pressure | 1.4 x 10⁻² mm Hg at 25°C | [11] |

| pKa (Predicted) | -6.23 ± 0.50 |[3] |

Table 2: Spectroscopic Data for Pentachloropyridine

| Spectrum Type | Data Reference | Source(s) |

|---|---|---|

| Infrared (IR) | Aldrich Library of Infrared Spectra: 3:1317G | [3] |

| Ultraviolet (UV) | Organic Electronic Spectral Data: 7-29 | [3] |

| Mass Spectrometry (MS) | NIST/EPA/MSDC Mass Spectral Database: 12115 | [3][12] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available in CDCl₃ |[3] |

Synthesis and Purification

Pentachloropyridine is primarily synthesized through the direct, high-temperature chlorination of pyridine.[13][14][15] The crude product can then be purified using standard laboratory techniques.

This protocol describes a representative method for the synthesis of Pentachloropyridine.

-

Reaction Setup: A high-temperature, corrosion-resistant reactor is charged with pyridine.

-

Chlorination: Gaseous chlorine (Cl₂) is introduced into the reactor containing pyridine at an elevated temperature. The reaction is highly exothermic and requires careful temperature control.

-

Reaction Conditions: The reaction proceeds via a direct electrophilic substitution mechanism. Multiple chlorination events occur on the pyridine ring until it is perchlorinated.

-

Work-up: Upon completion, the reaction mixture is cooled. The crude Pentachloropyridine, which solidifies upon cooling, is isolated from the reaction byproducts.

-

Isolation: The crude solid is collected, typically through filtration, and washed to remove residual acids and starting materials.

This protocol provides methods for purifying the crude product obtained from synthesis.[15]

Method A: Recrystallization

-

Dissolve the crude Pentachloropyridine solid in a minimum amount of hot ethanol (EtOH) or an aqueous ethanol mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Method B: Sublimation

-

Place the crude Pentachloropyridine in a sublimation apparatus.

-

Heat the apparatus to 150°C under a vacuum of approximately 3 mm Hg.

-

The purified Pentachloropyridine will sublime and deposit as crystals on the cold finger of the apparatus.

-

Carefully collect the purified crystals.

Chemical Reactivity and Applications

Pentachloropyridine is a valuable building block in organic synthesis, primarily due to the reactivity of its chlorine substituents towards nucleophilic substitution.[16] The 4-position is the most reactive site on the ring.[14][15]

Key Applications:

-

Agrochemical Intermediate: It is a critical precursor in the manufacturing of pesticides, herbicides, and fungicides.[2][9][11] Notable examples include:

-

Pharmaceutical Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, including those for cardiovascular and cerebrovascular conditions.[2][17]

-

Material Science: It is utilized in the synthesis of advanced polymers and coatings that require high thermal stability.[2][9]

Biological Activity and Mechanism of Action

Pentachloropyridine exhibits a range of biological activities, which are the basis for its use in various sectors.

-

Pesticidal Activity: Its mechanism of action in pests involves the disruption of the nervous system or key metabolic processes, leading to organism death.[3]

-

Antineoplastic Properties: Research has indicated that Pentachloropyridine possesses antineoplastic and antiapoptotic properties, making it a subject of interest in cancer research.[7][14][15]

-

Uncoupler of Oxidative Phosphorylation: A key mechanism of its toxicity involves acting as an uncoupler of oxidative phosphorylation in mitochondria.[18] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in cellular energy production and can induce cell death.

Safety and Toxicology

Pentachloropyridine is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation and sensitization.[1][5][11]

Table 3: Toxicological Data and Hazard Classifications

| Parameter | Value / Classification | Reference(s) |

|---|---|---|

| GHS Signal Word | Warning | [1][8] |

| GHS Hazard Statements | H302: Harmful if swallowed | [5][19] |

| H315: Causes skin irritation | [1][11] | |

| H317: May cause an allergic skin reaction | [11] | |

| H319: Causes serious eye irritation | [1][11] | |

| H334: May cause allergy or asthma symptoms | [11] | |

| H410: Very toxic to aquatic life with long lasting effects | [5][19] | |

| LD₅₀ (Oral, Rat) | 435 mg/kg | [5][8] |

| LD₅₀ (Intraperitoneal, Mouse) | 235 mg/kg | [3][15] |

| Environmental Fate | High potential for bioconcentration in aquatic organisms (BCF=105). Expected to have low mobility in soil. | [11] |

| Decomposition Products | When heated, emits very toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx). |[3][11] |

Handling Recommendations:

-

Use in a well-ventilated area.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[11]

-

Avoid breathing dust and contact with skin and eyes.[11]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]

This guide synthesizes the available technical data for Pentachloropyridine to support its safe and effective use in research and development. Its versatile chemistry, coupled with its significant biological activity, ensures its continued importance as a chemical intermediate. However, its hazardous nature necessitates strict adherence to safety protocols during handling and disposal.

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 2176-62-7: Pentachloropyridine | CymitQuimica [cymitquimica.com]

- 5. Pentachloropyridine CAS 2176-62-7 | 841070 [merckmillipore.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. Pentachloropyridine for synthesis 2176-62-7 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Jiujiang Shanshui Technology Co.,Ltd. [chemball.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. Pyridine, pentachloro- [webbook.nist.gov]

- 13. Pentachloropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. Pentachloropyridine | 2176-62-7 [chemicalbook.com]

- 15. 2176-62-7 | CAS DataBase [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

Physical properties of Pentachloropyridine crystals

An In-depth Technical Guide to the Physical Properties of Pentachloropyridine Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of pentachloropyridine (PCP) crystals. It is designed to serve as a detailed resource for professionals in research, chemical sciences, and drug development, offering quantitative data, detailed experimental protocols, and visualizations of key scientific workflows.

Physicochemical and Crystallographic Data

Pentachloropyridine is a halogenated aromatic compound that serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical properties are crucial for process development, formulation, and quality control. The compound is a white to light yellow or off-white solid at room temperature.[1][2]

General Physical Properties

The fundamental physical constants for pentachloropyridine are summarized below. These values are critical for handling, storage, and process design.

| Property | Value | Reference(s) |

| Molecular Formula | C₅Cl₅N | [1][2][3] |

| Molecular Weight | 251.31 - 251.33 g/mol | [1][4][5] |

| Melting Point | 124-126 °C (255.2 - 258.8 °F) | [1][2][6] |

| Boiling Point | 280 °C | [1][4][7] |

| Vapor Pressure | 0.01 mmHg @ 20 °C | [1][2][6][7] |

| Specific Gravity | 0.98 (water=1) | [1] |

| pKa | 1.00 @ 25 °C | [1] |

| Log P (octanol/water) | 3.53 | [1] |

Solubility Profile

The solubility of pentachloropyridine is a key parameter for its application in various chemical processes. It is characterized by low aqueous solubility and high solubility in several organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | Very low; reported as 8.5 mg/L @ 25 °C and 9 mg/L. Solubility increases slightly with temperature but remains limited. | [7][8][9] |

| Organic Solvents | Very soluble in benzene, ethanol, and ligroin. Also soluble in methanol, acetone, dichloromethane, toluene, and ether. | [1][3][4][10] |

Crystallographic Properties and Polymorphism

Pentachloropyridine is known to exhibit polymorphism, existing in at least two different crystal forms: a high-temperature tetragonal modification and a low-temperature monoclinic modification.[11] The monoclinic form is thermodynamically stable over the entire temperature range up to its melting point.[11] The tetragonal form is metastable and can undergo a monotropic, non-equilibrium transformation into the stable monoclinic phase at temperatures between 170 to 193 K.[11]

The two polymorphs are energetically very similar, which allows them to grow simultaneously from solution or during sublimation.[11] Their melting points differ by approximately 4 K.[11]

| Form | Crystal System | Space Group | Key Features | Reference(s) |

| Stable | Monoclinic | P2₁/c or Pn | Thermodynamically stable form. | [11][12][13] |

| Metastable | Tetragonal | P2₁ (?) | Optically active; molecules are chirally arranged in a helix along the c-axis. Lattice parameter 'c' is doubled relative to the monoclinic form. | [11] |

Detailed lattice parameters for the stable monoclinic form have been determined at various temperatures through X-ray diffraction studies.

| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Cell Volume (ų) | Reference(s) |

| 100 | Not specified | Not specified | Not specified | Not specified | Not specified | [14] |

| 300 | 5.359 | 5.224 | 15.101 | 100.228 | 416 |

Experimental Protocols

The characterization of pentachloropyridine crystals involves a suite of analytical techniques to determine its structure, purity, thermal behavior, and other physical properties.

Crystal Growth and Preparation

-

Melt Growth: Bulk single crystals of pentachloropyridine can be grown using the Bridgman–Stockbarger method, a technique involving the directional solidification of a molten sample.[12]

-

Solution Growth: Recrystallization from ethanol or aqueous ethanol is a common method for purification and obtaining high-quality crystals for analysis.[7] The slow evaporation of a solvent is another effective technique.[15]

-

Sample Preparation for Diffraction: For powder X-ray diffraction (PXRD), the material is finely ground and homogenized to ensure a random orientation of crystallites. A particle size of 20–50 µm is ideal.[16] For single-crystal X-ray diffraction (SCXRD), a suitable single crystal is carefully selected and mounted.

Structural and Purity Analysis

-

X-ray Diffraction (XRD): This is the primary technique for determining crystal structure.

-

Single-Crystal X-ray Diffraction (SCXRD): Provides unambiguous determination of the crystal system, space group, and atomic positions to elucidate the molecular structure and packing.[12][17]

-

Powder X-ray Diffraction (PXRD): Used for phase identification, confirming the crystal structure of a bulk sample, and providing information on unit cell dimensions.[12][16][18] Data refinement is often performed using the Rietveld method.[19]

-

-

Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify specific molecular components and structures by measuring the absorption of infrared radiation, confirming the functional groups present in the molecule.[12][18]

-

Raman Spectroscopy: Complements FTIR and is used to study lattice vibrations and investigate polymorphic transitions.[11]

-

-

Chromatography:

-

Gas Chromatography (GC): Employed to determine the purity of pentachloropyridine, with assays typically requiring ≥98.0% purity.[3]

-

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points and to study phase transitions, such as the monotropic transformation between the tetragonal and monoclinic forms of pentachloropyridine.[11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition temperature of the crystal. Studies have shown pentachloropyridine to be thermally stable up to 131.1 °C.[12]

Visualized Workflows and Relationships

To clarify the logical flow of experiments and the relationships between crystal forms, the following diagrams are provided.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chem-suppliers.com [chem-suppliers.com]

- 4. 2,3,4,5,6-Pentachlorpyridine [chembk.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. 2176-62-7 | CAS DataBase [m.chemicalbook.com]

- 8. yufengchemicals.com [yufengchemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 18. acadpubl.eu [acadpubl.eu]

- 19. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to Pentachloropyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentachloropyridine (PCP), a perhalogenated heterocyclic compound. The document details its molecular structure, physicochemical properties, and established synthesis protocols, presenting key data in a structured format for ease of reference and comparison.

Molecular Structure and Identification

Pentachloropyridine is a chlorinated derivative of pyridine where all five hydrogen atoms on the pyridine ring have been substituted with chlorine atoms.[1] Its structure is characterized by a six-membered aromatic ring containing one nitrogen atom, with chlorine atoms at positions 2, 3, 4, 5, and 6.[1][2] This high degree of chlorination contributes to its chemical stability.[1]

The fundamental identifiers and structural details of pentachloropyridine are summarized below.

| Identifier | Value |

| IUPAC Name | 2,3,4,5,6-Pentachloropyridine[2] |

| Synonyms | Perchloropyridine, Pyridine, pentachloro-[2][3] |

| CAS Number | 2176-62-7[2][3] |

| Molecular Formula | C₅Cl₅N[2][3] |

| Molecular Weight | 251.325 g/mol [2][3], 251.33 g/mol [4], 251.32 g/mol [5][6] |

| InChI | InChI=1S/C5Cl5N/c6-1-2(7)4(9)11-5(10)3(1)8[2][3] |

| InChIKey | DNDPLEAVNVOOQZ-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)Cl[7] |

Physicochemical and Toxicological Properties

Pentachloropyridine is typically a white to off-white or pale yellow solid at room temperature.[1][8] It exhibits low solubility in water but is more soluble in organic solvents like hot ethanol.[1][9] The key physicochemical and toxicological data are presented in the following table for easy reference.

| Property | Value |

| Melting Point | 124-126 °C[9], 125.5 °C[7] |

| Boiling Point | 280 °C[7][9] |

| Appearance | White to off-white solid/chunks/flakes[1][9][10] |

| Solubility | Insoluble in water; Soluble in hot ethanol, ether[9] |

| Vapor Density | 8.4 (vs air)[9] |

| Ionization Energy | 9.44 eV[2][6] |

| logP (Octanol/Water) | 4.349 (Calculated)[6] |

| Toxicity (LD50, oral, rat) | 235 mg/kg (intraperitoneal, mouse)[9], 435 mg/kg (oral, rat) |

Experimental Protocols

Pentachloropyridine is a significant building block in organic synthesis, particularly for producing pesticides and pharmaceutical intermediates.[9][11] The following sections detail documented experimental protocols for its synthesis and further reaction.

Synthesis of Pentachloropyridine via Vapor-Phase Chlorination

Pentachloropyridine can be synthesized by the direct electrophilic substitution reaction between pyridine and chlorine, often in the vapor phase at high temperatures.[12][13]

Methodology:

-

Reaction Setup: Pyridine is vaporized in a stream of an inert gas, such as nitrogen.[14]

-

Reactant Mixing: The vaporized pyridine is continuously mixed with pre-heated gaseous chlorine within a fluidized bed reactor containing a material like microspheroidal silica.[14]

-

Reaction Conditions: The reaction is maintained at a high temperature, typically in the range of 400°C to 500°C.[14] The molar ratio of chlorine to pyridine is kept high, for instance, between 5 and 8 moles of chlorine per mole of pyridine.[14]

-

Product Collection: The reaction products are collected by condensation.[14]

-

Purification: The crude solid product is dissolved in a solvent like trichloroethylene or chloroform. The solution is then washed with sodium bicarbonate solution and water, and subsequently dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the residual product is further purified by distillation to isolate pentachloropyridine.[14]

Caption: Vapor-phase synthesis of Pentachloropyridine.

Reductive Dechlorination of Pentachloropyridine

Pentachloropyridine can serve as a starting material for the synthesis of less chlorinated pyridines, such as 3,5-dichloropyridine, through reductive dechlorination.[15]

Methodology:

-

Reaction Setup: A suitable reactor is equipped with a stirrer, reflux condenser, and a temperature probe.[15]

-

Solvent and Buffer: Glacial acetic acid and sodium acetate are added to the reactor.[15]

-

Addition of Reactants: Pentachloropyridine is added to the acidic solution, followed by the addition of zinc metal dust.[15]

-

Reaction Execution: The reaction mixture is stirred, and the progress is monitored.

-

Work-up and Purification: Upon completion, the product is typically purified through steam distillation followed by extraction with a solvent like dichloromethane. The organic layer is then dried, and the solvent is removed to yield the dechlorinated product.[15]

Caption: Workflow for reductive dechlorination of Pentachloropyridine.

Analytical Methods

The analysis of pentachloropyridine and related compounds typically relies on chromatographic techniques. Gas chromatography (GC) is a common method for the determination of pyridine and its derivatives.[16] For enhanced sensitivity and specificity, GC is often coupled with mass spectrometry (GC-MS).[16] Sample preparation for environmental or biological matrices may involve purge-and-trap techniques or collection on a solid sorbent followed by thermal desorption.[16]

Safety and Handling

Pentachloropyridine is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract.[10][17] It is also very toxic to aquatic life with long-lasting effects.[5] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be worn.[17] Work should be conducted in a well-ventilated area.[17]

Disclaimer: This document is intended for informational purposes for a qualified scientific audience and does not constitute a safety data sheet. Always consult the relevant safety data sheet (SDS) before handling pentachloropyridine.[8][10][17][18][19]

References

- 1. CAS 2176-62-7: Pentachloropyridine | CymitQuimica [cymitquimica.com]

- 2. Pyridine, pentachloro- [webbook.nist.gov]

- 3. Pyridine, pentachloro- [webbook.nist.gov]

- 4. Pentachloropyridine for synthesis 2176-62-7 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Pyridine, pentachloro- (CAS 2176-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2,3,4,5,6-Penta chloro pyridine [chembk.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Pentachloropyridine | 2176-62-7 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Pentachloropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. US3370062A - Process for producing pentachloropyridine - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. fishersci.com [fishersci.com]

- 19. Pentachloropyridine MSDS - 841070 - Merck [merckmillipore.com]

Spectroscopic Analysis of Pentachloropyridine: A Technical Guide

Introduction

Pentachloropyridine (C₅Cl₅N) is a fully chlorinated heterocyclic aromatic compound. As a derivative of pyridine, it serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. The complete substitution of hydrogen with chlorine atoms grants it unique chemical properties and significant stability. A thorough understanding of its molecular structure is paramount for its application in research and development. This technical guide provides an in-depth overview of the key spectroscopic data for pentachloropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Due to the absence of protons, only ¹³C NMR is applicable to pentachloropyridine.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of pentachloropyridine provides direct information about its carbon skeleton. The molecule possesses C₂ᵥ symmetry, resulting in three distinct signals for the five carbon atoms in the pyridine ring: one signal for the C-4 carbon, one for the C-3 and C-5 carbons, and one for the C-2 and C-6 carbons.

While specific chemical shift data is documented in specialized literature, it is not broadly disseminated in public databases. However, comparative studies with pentafluoropyridine have been reported. These studies indicate that a chlorine atom at the 2-position results in a low-field (deshielded) shift, whereas chlorine atoms at the 3- and 4-positions exert a shielding effect relative to their fluorine counterparts[1]. The assignment of these signals is based on established substitution effects on the pyridine ring.

Table 1: Reported ¹³C NMR Signals for Pentachloropyridine

| Carbon Position | Chemical Shift (δ, ppm) | Solvent |

| C-2, C-6 | Data reported in literature[2] | CDCl₃ |

| C-3, C-5 | Data reported in literature[2] | CDCl₃ |

| C-4 | Data reported in literature[2] | CDCl₃ |

¹H Nuclear Magnetic Resonance (¹H NMR)

Pentachloropyridine contains no hydrogen atoms. Consequently, its ¹H NMR spectrum is silent and shows no signals, confirming the perchlorinated nature of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for acquiring the ¹³C NMR spectrum of a solid chlorinated aromatic compound like pentachloropyridine is as follows:

-

Sample Preparation: Accurately weigh approximately 20-50 mg of crystalline pentachloropyridine and dissolve it in ~0.7 mL of a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Technique: A standard single-pulse, proton-decoupled ¹³C experiment is performed.

-

Acquisition Parameters: Key parameters include a 90° pulse angle, an acquisition time of at least 2-3 seconds to ensure good digital resolution, and a relaxation delay (d1) of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C and the absence of a Nuclear Overhauser Effect (NOE) for quaternary carbons, a significant number of scans (typically several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The collected Free Induction Decay (FID) is processed by applying an exponential multiplication (line broadening of 1-2 Hz), followed by a Fourier Transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the residual solvent signal (CDCl₃ at δ ≈ 77.2 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall structure. The gas-phase IR spectrum of pentachloropyridine is characterized by several strong absorptions primarily related to C-Cl and C-N stretching, as well as aromatic ring vibrations.

Table 2: Principal Gas-Phase IR Absorption Bands for Pentachloropyridine

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~1530 | Strong | Aromatic C=C/C=N Ring Stretch |

| ~1340 | Strong | Aromatic C=C/C=N Ring Stretch |

| ~1220 | Medium | Ring Vibration |

| ~1100 | Strong | C-Cl Stretch |

| ~830 | Strong | C-Cl Stretch |

| ~680 | Strong | C-Cl Stretch / Ring Deformation |

Data extracted from the NIST Chemistry WebBook gas-phase IR spectrum[3].

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid crystalline sample like pentachloropyridine, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly employed.

-

Instrument Preparation: Before analysis, a background spectrum of the clean ATR crystal (or salt plate) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Preparation (ATR Method):

-

A small amount of the pentachloropyridine powder is placed directly onto the surface of the ATR crystal (e.g., diamond or germanium).

-

A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Sample Preparation (Thin Solid Film Method):

-

A small amount (5-10 mg) of pentachloropyridine is dissolved in a few drops of a volatile solvent (e.g., methylene chloride)[1].

-

A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr) and the solvent is allowed to evaporate completely, leaving a thin film of the solid compound[1][4].

-

-

Data Acquisition: The sample is scanned with an infrared beam over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-64) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. Electron Impact (EI) is a common ionization technique for such analyses.

The mass spectrum of pentachloropyridine is distinguished by a prominent molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule with five chlorine atoms will exhibit a characteristic pattern of peaks (M, M+2, M+4, etc.) with predictable relative intensities.

Table 3: Major Ions in the Electron Impact Mass Spectrum of Pentachloropyridine

| m/z | Relative Intensity (%) | Ion Identity |

| 249 | ~80 | [C₅³⁵Cl₄³⁷ClN]⁺ (Isotope Peak of Molecular Ion) |

| 251 | 100 (Base Peak) | [C₅³⁵Cl₅N]⁺ (Molecular Ion) |

| 253 | ~65 | [C₅³⁵Cl₄³⁷ClN]⁺ (Isotope Peak of Molecular Ion) |

| 255 | ~20 | [C₅³⁵Cl₃³⁷Cl₂N]⁺ (Isotope Peak of Molecular Ion) |

| 216 | ~35 | [M - Cl]⁺ |

| 181 | ~25 | [M - 2Cl]⁺ |

| 146 | ~15 | [M - 3Cl]⁺ |

Data extracted from the NIST Chemistry WebBook mass spectrum. The molecular ion cluster represents the most abundant isotopologues.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: A small quantity of pentachloropyridine is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC). The sample is volatilized under high vacuum in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Workflow

The characterization of a compound like pentachloropyridine relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of structural information, which collectively confirms the identity and purity of the analyte. The general workflow for this process is illustrated below.

Caption: General workflow for the spectroscopic characterization of pentachloropyridine.

References

An In-depth Technical Guide to the Reactivity of the 4-Position in Pentachloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloropyridine is a versatile building block in organic synthesis, prized for its predictable reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive technical overview of the reactivity of the 4-position of the pentachloropyridine ring, a crucial aspect for its application in the development of pharmaceuticals and other fine chemicals. We will delve into the underlying principles governing its regioselectivity, present quantitative data on its reactions with various nucleophiles, and provide detailed experimental protocols for key transformations.

Introduction: The Privileged Reactivity of Pentachloropyridine

Pentachloropyridine (PCP), a fully chlorinated derivative of pyridine, is a crystalline solid at room temperature. Its electron-deficient aromatic system, a consequence of the cumulative electron-withdrawing effects of five chlorine atoms and the ring nitrogen, renders it highly susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate in the synthesis of a wide array of functionalized pyridines.[1][2]

The regioselectivity of nucleophilic substitution on the pentachloropyridine ring is a well-established phenomenon. Generally, the 4-position (para to the nitrogen atom) is the most reactive site for nucleophilic displacement.[3][4] This preference is a cornerstone of its synthetic utility, allowing for the controlled introduction of a single substituent at a specific position.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pentachloropyridine

The reaction of pentachloropyridine with nucleophiles proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position of the pentachloropyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the chloride ion at the 4-position is expelled as a leaving group, and the aromaticity of the pyridine ring is restored. This results in the formation of the 4-substituted tetrachloropyridine product.

The preference for nucleophilic attack at the 4-position can be attributed to the superior resonance stabilization of the corresponding Meisenheimer intermediate. When the nucleophile attacks at the 4-position, the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, a highly stabilizing contribution. This is not possible when the attack occurs at the 3- or 5-positions. While attack at the 2- and 6-positions also allows for delocalization of the negative charge onto the nitrogen, the 4-position is generally more sterically accessible, particularly for smaller nucleophiles.

Caption: The SNAr mechanism at the 4-position of pentachloropyridine, highlighting the resonance-stabilized Meisenheimer intermediate.

Quantitative Data on the Reactivity of the 4-Position

The preferential reactivity of the 4-position of pentachloropyridine has been demonstrated with a variety of nucleophiles. The following tables summarize quantitative yield data for the synthesis of 4-substituted-2,3,5,6-tetrachloropyridines.

Table 1: Reaction of Pentachloropyridine with Oxygen- and Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield of 4-Substituted Product (%) | Reference |

| Methoxide | Sodium Methoxide | Methanol | Reflux | Not Specified | 74.5 | [5] |

| Phenoxide | 4-(2-Bromoethyl)phenol / Cs₂CO₃ | Acetonitrile | Room Temp | 48 | ~96 | [6] |

| Enol-imine (O-attack) | N-aryl formamide / Base | Dry CH₃CN | Not Specified | Not Specified | Varies (mixture of E/Z isomers) | [3] |

| Hydrazine | Hydrazine hydrate | Dichloromethane | 0 to Room Temp | Overnight | Not specified, but is a standard prep | [7][8] |

| Amines (general) | Various amines | Ethanol or Benzene | Boiling | Not Specified | 1 - 70 | [5] |

Table 2: Reaction of Pentachloropyridine with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time | Yield of 4-Substituted Product (%) | Reference |

| Benzenesulfinate | Sodium benzenesulfonate | DMF | 0 | 8 min (ultrasound) | 90 | [4] |

| Benzenesulfinate | Sodium benzenesulfonate | DMF | Room Temp | 10 h | 85 | [4] |

Note: Yields can be highly dependent on the specific reaction conditions and the nature of the nucleophile. The data presented here are for illustrative purposes.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative 4-substituted-2,3,5,6-tetrachloropyridines.

Synthesis of 4-Methoxy-2,3,5,6-tetrachloropyridine

Materials:

-

Pentachloropyridine

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pentachloropyridine (1.0 eq) in anhydrous methanol.

-

To this solution, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-methoxy-2,3,5,6-tetrachloropyridine.[5]

Synthesis of 2,3,5,6-Tetrachloro-4-(phenylsulfonyl)pyridine under Ultrasound Irradiation

Materials:

-

Pentachloropyridine

-

Sodium benzenesulfonate

-

Dimethylformamide (DMF)

-

Ultrasonic bath

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, dissolve pentachloropyridine (1.0 eq) and sodium benzenesulfonate (1.1 eq) in DMF.

-

Place the reaction vessel in an ultrasonic bath cooled to 0 °C.

-

Irradiate the mixture with ultrasound for 8-10 minutes.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry to obtain 2,3,5,6-tetrachloro-4-(phenylsulfonyl)pyridine.[4]

Caption: A generalized workflow for conducting nucleophilic aromatic substitution reactions on pentachloropyridine.

Applications in Drug Development and Agrochemicals

The ability to selectively introduce a functional group at the 4-position of the pyridine ring makes pentachloropyridine a valuable starting material in the synthesis of various biologically active molecules. The resulting 4-substituted tetrachloropyridines can serve as key intermediates for the construction of more complex molecular architectures. These derivatives are found in a range of compounds with applications in pharmaceuticals and agrochemicals. For instance, the modification of the pyridine core is a common strategy in the design of kinase inhibitors and other targeted therapies.

Conclusion

The 4-position of pentachloropyridine exhibits a pronounced reactivity towards nucleophilic aromatic substitution, a feature that is central to its synthetic utility. This regioselectivity is governed by the electronic properties of the pyridine ring and the stability of the Meisenheimer intermediate. The ability to introduce a wide range of functional groups at this position in a controlled manner has established pentachloropyridine as a key building block for researchers in organic synthesis, medicinal chemistry, and materials science. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the efficient and effective utilization of this versatile reagent.

References

- 1. 3,5,6-TRICHLORO-4-HYDRAZINO-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. WO1995006639A1 - Production of 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 3. Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Pentachloropyridine: A Technical Guide for Perhalogenated Compound Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloropyridine (PCPy) is a perhalogenated aromatic heterocyclic compound, characterized by a pyridine ring substituted with five chlorine atoms.[1][2] Its chemical formula is C₅Cl₅N, and it is also known as Perchloropyridine.[1][3] This fully chlorinated structure imparts significant chemical stability and high reactivity towards nucleophilic substitution, making it a crucial building block in organic synthesis.[4] PCPy typically appears as a white to yellowish crystalline solid and is insoluble in water but soluble in various organic solvents like hot ethanol and benzene.[1][5][6]

This technical guide provides a comprehensive overview of pentachloropyridine, covering its chemical and physical properties, synthesis protocols, key reactions, applications, and toxicological profile. The information is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who utilize or study perhalogenated compounds.

Physical and Chemical Properties

Pentachloropyridine's properties are largely defined by its high degree of chlorination. The electron-withdrawing nature of the five chlorine atoms makes the pyridine ring electron-deficient and susceptible to nucleophilic attack.[4][7] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Identifier | ||

| CAS Number | 2176-62-7 | [1][5] |

| Molecular Formula | C₅Cl₅N | [1][5] |

| Molecular Weight | 251.33 g/mol | [1][6] |

| Physical Properties | ||

| Appearance | White to yellowish crystalline powder/flakes | [1][5][6] |

| Melting Point | 123 - 127 °C | [2][3] |

| Boiling Point | 280 °C | [3][6] |

| Water Solubility | 9 mg/L | [5] |

| Vapor Pressure | 0.01 mm Hg (at 20 °C) | [6] |

| Vapor Density | 8.4 (vs air) | [5][6] |

| Chemical Properties | ||

| pKa | -6.23 (Predicted) | [5][6] |

| log Kow (Octanol/Water) | 3.53 - 4.349 | [5][8] |

Synthesis of Pentachloropyridine

The primary industrial synthesis of pentachloropyridine involves the high-temperature, vapor-phase chlorination of pyridine.[5][9] This process requires harsh conditions and often utilizes a catalyst to achieve high yields.

Experimental Protocol: Vapor-Phase Chlorination

This protocol is a generalized procedure based on common industrial synthesis methods.[9][10][11]

Objective: To synthesize pentachloropyridine via direct chlorination of pyridine.

Materials:

-

Pyridine (C₅H₅N)

-

Chlorine gas (Cl₂)

-

Inert gas (e.g., Nitrogen, Argon)[11]

-

Catalyst: Activated charcoal, or metal chlorides (e.g., FeCl₃, CuCl₂) on a porous support like silica or alumina.[9][10][11]

Equipment:

-